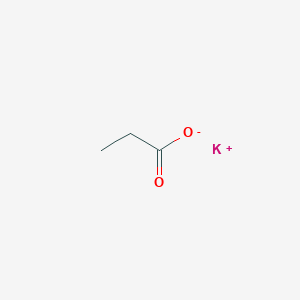

potassium;propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.K/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWILYWWHXDGKQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Propanoate: Chemical Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium propanoate, the potassium salt of propanoic acid, is a compound with significant applications across various scientific disciplines. While widely recognized for its role as a food preservative, its utility extends into the pharmaceutical and research sectors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the burgeoning role of potassium propanoate in drug development and biological research, with a focus on its interaction with cellular signaling pathways.

Chemical Structure and Identification

Potassium propanoate is an organic salt with a simple aliphatic carboxylate structure. The propanoate anion consists of a three-carbon chain with a carboxylate group, and the potassium cation acts as the counter-ion.

| Identifier | Value |

| IUPAC Name | Potassium propanoate |

| Synonyms | Potassium propionate (B1217596), E283 |

| CAS Number | 327-62-8[1] |

| Molecular Formula | C₃H₅KO₂[1] |

| Molecular Weight | 112.17 g/mol [1][2] |

| SMILES | CCC(=O)[O-].[K+][3] |

| InChI | InChI=1S/C3H6O2.K/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1[3] |

Physicochemical Properties

Potassium propanoate is a white crystalline solid that is soluble in water.[2][4] The following tables summarize its key physical and chemical properties.

Table 1: Physical Properties of Potassium Propanoate

| Property | Value | Source(s) |

| Appearance | White or colorless crystalline platelets/powder | [2][5] |

| Melting Point | >300 °C; 410 °C | [2][5][6] |

| Boiling Point | 141.7 °C at 760 mmHg (for propanoic acid) | [7][8] |

| Density | 1.438 g/cm³ at 20°C | [7][8] |

| Solubility in Water | Soluble | [2][5] |

| Solubility in Ethanol | Soluble | [2][5] |

Table 2: Chemical Properties of Potassium Propanoate

| Property | Value | Source(s) |

| pKa of Propanoic Acid | 4.87 | [9][10] |

| pH (1 in 10 solution) | 7.5 - 10.5 | [11] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of potassium propanoate.

-

Infrared (IR) Spectroscopy: The IR spectrum of potassium propanoate exhibits characteristic absorption bands. The strong, broad band in the region of 1550-1610 cm⁻¹ is indicative of the asymmetric stretching of the carboxylate anion (COO⁻). The symmetric stretching vibration appears in the 1400-1450 cm⁻¹ region. The C-H stretching vibrations of the ethyl group are observed around 2850-2990 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of potassium propanoate in D₂O typically shows a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, consistent with the ethyl group structure.[8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methylene carbon, and the carboxylate carbon.

-

Applications in Research and Drug Development

Beyond its use as a preservative, potassium propanoate and its conjugate acid, propionate, are gaining attention in the scientific community for their biological activities.

-

Pharmaceutical Excipient: Potassium propanoate is utilized as an antimicrobial agent and preservative in some pharmaceutical formulations, particularly in liquid medications and topical creams, to inhibit the growth of mold and yeast.[2] Its salts are also found in cosmetics and personal care products for this purpose.[12] Propionic acid and its salts are also used in the synthesis of some active pharmaceutical ingredients (APIs), such as ibuprofen (B1674241) and ketoprofen.[13]

-

Modulator of Cellular Signaling: Propionate, the active form in biological systems, has been identified as a signaling molecule that interacts with G-protein coupled receptors (GPCRs), specifically GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[5][14][15] This interaction has implications for various physiological processes:

-

Metabolic Regulation: Activation of GPR41 and GPR43 by propionate can influence glucose and lipid metabolism.[14][16] Studies have shown that propionate can affect gluconeogenesis in the liver and modulate insulin (B600854) sensitivity.[16]

-

Immune System Modulation: Propionate plays a role in regulating inflammatory responses.[15][17] It can influence the function of immune cells and the production of cytokines.[17]

-

Gut-Brain Axis: As a major short-chain fatty acid (SCFA) produced by gut microbiota, propionate is involved in the communication between the gut and the brain.[18]

-

-

Cancer Research: Emerging research suggests that propionate may have a role in cancer cell biology. For instance, it has been shown to enhance the cytotoxic effect of cisplatin (B142131) in liver cancer cells by modulating GPR41 signaling pathways.[19]

Signaling Pathways and Experimental Workflows

The interaction of propionate with GPR41 and GPR43 initiates downstream signaling cascades that can be visualized to understand its mechanism of action.

References

- 1. Potassium Propionate Manufacturers [potassiumgluconate.net]

- 2. wbcil.com [wbcil.com]

- 3. Potassium propionate | C3H5KO2 | CID 23663619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Orphan G protein-coupled receptors GPR41 and GPR43 are activated by propionate and other short chain carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potassium propanoate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Potassium Propionate (327-62-8) 1H NMR spectrum [chemicalbook.com]

- 9. Potassium Propionate (327-62-8) IR Spectrum [m.chemicalbook.com]

- 10. fao.org [fao.org]

- 11. Potassium propionate [fao.org]

- 12. Potassium propionate - Choice Org [choiceorg.com]

- 13. prathista.com [prathista.com]

- 14. microvioma.com [microvioma.com]

- 15. mdpi.com [mdpi.com]

- 16. acsh.org [acsh.org]

- 17. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Propionic acid - Wikipedia [en.wikipedia.org]

- 19. A short-chain fatty acid, propionate, enhances the cytotoxic effect of cisplatin by modulating GPR41 signaling pathways in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Potassium Propanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of potassium propanoate (also known as potassium propionate), a compound with applications in the pharmaceutical and food industries as a preservative. This document details the chemical reactions, experimental procedures, purification methods, and analytical techniques for quality control.

Introduction

Potassium propanoate, with the chemical formula CH₃CH₂COOK, is the potassium salt of propanoic acid. It is a white crystalline solid that is soluble in water and ethanol (B145695). Its primary function in various applications is as a mold inhibitor and preservative. This guide will focus on the laboratory-scale synthesis and purification of potassium propanoate, providing detailed protocols for researchers.

Synthesis of Potassium Propanoate

The most common and straightforward method for the synthesis of potassium propanoate is the neutralization reaction of propanoic acid with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate.

Synthesis via Neutralization of Propanoic Acid with Potassium Hydroxide

This method involves the reaction of a weak acid (propanoic acid) with a strong base (potassium hydroxide) to form a salt (potassium propanoate) and water.[1][2] The reaction is a classic acid-base neutralization.[2]

Reaction:

CH₃CH₂COOH + KOH → CH₃CH₂COOK + H₂O[1]

Stoichiometry:

The reaction proceeds in a 1:1 molar ratio between propanoic acid and potassium hydroxide.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a solution of potassium hydroxide (KOH) by dissolving a predetermined molar equivalent in distilled water. For example, to prepare a 1 M solution, dissolve 56.11 g of KOH pellets in distilled water to a final volume of 1 L.

-

Measure the required molar equivalent of propanoic acid (CH₃CH₂COOH).

-

-

Reaction:

-

In a fume hood, slowly add the potassium hydroxide solution to the propanoic acid with constant stirring. The reaction is exothermic, so the addition should be controlled to manage the temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

-

Isolation of Crude Product:

-

The resulting aqueous solution of potassium propanoate can be concentrated by removing the water under reduced pressure using a rotary evaporator.

-

The concentrated solution is then cooled to induce crystallization of the crude potassium propanoate.

-

The crystals are collected by vacuum filtration and washed with a small amount of cold ethanol to remove any remaining impurities.

-

Synthesis via Neutralization of Propanoic Acid with Potassium Carbonate

An alternative method utilizes potassium carbonate as the base. This reaction produces potassium propanoate, water, and carbon dioxide gas.[3]

Reaction:

2CH₃CH₂COOH + K₂CO₃ → 2CH₃CH₂COOK + H₂O + CO₂

Stoichiometry:

The reaction requires two moles of propanoic acid for every one mole of potassium carbonate.

Experimental Protocol:

-

Reagent Preparation:

-

Weigh the required amount of potassium carbonate (K₂CO₃).

-

Measure the corresponding molar amount of propanoic acid.

-

-

Reaction:

-

In a fume hood, slowly add the propanoic acid to an aqueous solution of potassium carbonate with vigorous stirring. The reaction will produce effervescence due to the evolution of carbon dioxide gas, so the addition must be slow to avoid excessive foaming.

-

Once the addition is complete and the effervescence has ceased, continue stirring the mixture for a period to ensure the reaction is complete.

-

-

Isolation of Crude Product:

-

The isolation procedure is similar to the potassium hydroxide method. The aqueous solution is concentrated under reduced pressure, cooled to induce crystallization, and the crude product is collected by vacuum filtration.

-

Purification of Potassium Propanoate

The crude potassium propanoate obtained from the synthesis can be purified by recrystallization to remove unreacted starting materials and other impurities.

Experimental Protocol for Recrystallization:

-

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For potassium propanoate, a mixed solvent system of ethanol and water is often effective.

-

Dissolution:

-

Transfer the crude potassium propanoate to an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid. Gentle heating on a hot plate may be necessary.

-

-

Decolorization (Optional):

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution is then hot-filtered to remove the charcoal.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of potassium propanoate decreases, leading to the formation of crystals.

-

To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight. The final product should be a white, crystalline solid.[4]

-

Data Presentation

Table 1: Physicochemical Properties of Potassium Propanoate

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₅KO₂ | [5] |

| Molar Mass | 112.17 g/mol | [5] |

| Appearance | White or colorless crystals | [4] |

| Melting Point | >300 °C | [5] |

| Solubility in Water | Freely soluble | [4] |

| Solubility in Ethanol | Soluble | [4] |

| pH (1 in 10 solution) | 7.5 - 10.5 | [4] |

Table 2: Expected Yields and Purity

| Parameter | Typical Value | Notes |

| Theoretical Yield | Dependent on starting material quantities | Calculated based on the stoichiometry of the reaction. |

| Actual Yield | 80-95% | Can vary based on experimental conditions and purification losses. |

| Purity (by assay) | ≥ 99.0% | Determined by titration as per pharmacopeial standards.[4] |

Quality Control and Analytical Methods

To ensure the purity and identity of the synthesized potassium propanoate, several analytical techniques can be employed.

Assay by Titration

The purity of potassium propanoate can be determined by a titration method.[4]

Experimental Protocol:

-

Accurately weigh a known amount of the dried potassium propanoate sample.

-

Dissolve the sample in a suitable solvent, such as glacial acetic acid.

-

Titrate the solution with a standardized solution of perchloric acid, using a suitable indicator (e.g., crystal violet) to determine the endpoint.

-

The percentage purity can be calculated based on the volume of titrant used and the stoichiometry of the reaction.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the functional groups present in the potassium propanoate molecule. The spectrum should show characteristic absorption bands for the carboxylate group (COO⁻) and the alkyl chain.

-

Expected Peaks:

-

~1550-1610 cm⁻¹ (asymmetric stretching of COO⁻)

-

~1410-1440 cm⁻¹ (symmetric stretching of COO⁻)

-

~2800-3000 cm⁻¹ (C-H stretching of the ethyl group)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the potassium propanoate.

-

¹H NMR (in D₂O):

-

A triplet corresponding to the methyl (CH₃) protons.

-

A quartet corresponding to the methylene (B1212753) (CH₂) protons.

-

-

¹³C NMR (in D₂O):

-

A signal for the carboxylate carbon (COO⁻).

-

Signals for the methylene (CH₂) and methyl (CH₃) carbons.

-

Safety Precautions

-

Propanoic acid: Corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Potassium hydroxide: Corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Potassium carbonate: Irritant. Avoid inhalation of dust.

-

Ethanol: Flammable. Keep away from open flames and heat sources.

-

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemicals.

-

Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Caption: Workflow for the synthesis and purification of potassium propanoate.

Caption: Neutralization reaction of propanoic acid with potassium hydroxide.

References

potassium propanoate CAS number 327-62-8 details

An In-depth Technical Guide to Potassium Propanoate (CAS 327-62-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium propanoate (CAS 327-62-8), detailing its physicochemical properties, synthesis, mechanisms of action, biological effects, and relevant experimental methodologies. The information is tailored for professionals in research and drug development who require a thorough understanding of this compound.

Physicochemical Properties

Potassium propanoate, also known as potassium propionate (B1217596), is the potassium salt of propanoic acid.[1][2] It is a white or colorless crystalline solid that is hygroscopic in nature.[3][4] It is freely soluble in water and soluble in ethanol.[4][5]

Table 1: Physicochemical Data for Potassium Propanoate (CAS 327-62-8)

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 327-62-8 | [1][3][6] |

| EC Number | 206-323-5 | [1][7][8] |

| PubChem CID | 23663619 | [1][9] |

| E Number / INS No. | E283 / 283 | [1][8][10] |

| Chemical Formula | C₃H₅KO₂ | [3][6][11] |

| Molecular Weight | 112.17 g/mol | [3][11][12] |

| Physical Properties | ||

| Appearance | White or colorless crystalline powder/platelets.[1][5][6] | [1][5][6] |

| Melting Point | >300 °C (There is conflicting data, with some sources stating 157 °C or 410 °C).[1][3][8][13] | [1][3][8][13] |

| Boiling Point | 141.7 °C at 760 mmHg | [7][13][14] |

| Density | 1.438 g/cm³ at 20°C | [3][13] |

| Vapor Pressure | 4.23 - 4.71 hPa at 25°C | [3][7][13] |

| Solubility | ||

| In Water | Freely soluble | [4][5][15] |

| In Ethanol | Soluble | [1][4][5] |

| In Methanol | Slightly soluble (when heated) | [3][13] |

| Other Properties | ||

| pKa (of Propionic Acid) | 4.87 | [16] |

| pH (10% solution) | 7.5 - 10.5 | [4][5] |

| LogP (Octanol/Water) | -3.23 at 25°C / 0.33 | [3][17] |

Synthesis and Manufacturing

Potassium propanoate is commercially produced through the chemical neutralization of propionic acid with potassium carbonate or potassium hydroxide.[16][18] The resulting salt can then be recovered from the aqueous solution by crystallization or evaporation, such as spray-drying.[8]

A patented process describes a method involving the mixing of dry, finely divided potassium carbonate with propionic acid in the absence of extraneous water, followed by heating to drive the reaction to completion.[8]

Caption: General workflow for the synthesis of potassium propanoate.

Antimicrobial Mechanism of Action

The antimicrobial activity of potassium propanoate is attributed to the undissociated form of propionic acid.[16] The primary applications are as an anti-mold and anti-rope agent in baked goods and other food products.[5][19] The mechanism is multifaceted and primarily targets fungal and bacterial growth.

Fungal Inhibition

Propionic acid (PPA) employs at least two distinct mechanisms to inhibit fungal growth:

-

Induction of Mitochondria-Mediated Apoptosis: PPA has been shown to induce programmed cell death (apoptosis) in fungi.[1][3] This pathway is initiated by the accumulation of reactive oxygen species (ROS), which creates an oxidative stress environment.[3][11] This leads to the activation of metacaspases, mitochondrial membrane depolarization, accumulation of mitochondrial calcium, and the release of cytochrome c into the cytosol, ultimately resulting in DNA and nuclear fragmentation.[1][3][11]

-

Enzymatic Inhibition via Propionyl-CoA Accumulation: In fungi, propionate is metabolized to propionyl-CoA.[5] An excess of propionate leads to the accumulation of propionyl-CoA, which acts as a competitive inhibitor for several key CoA-dependent enzymes essential for metabolism, most notably pyruvate (B1213749) dehydrogenase.[5] This inhibition disrupts both glucose and propionate metabolism, thereby halting fungal growth.[5]

Caption: Mitochondria-mediated apoptosis in fungi induced by PPA.

Bacterial Inhibition

Against bacteria, the primary mechanism of propionate is intracellular acidification.[20] The undissociated propionic acid can pass through the bacterial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and lowering the intracellular pH. This acidification disrupts metabolic functions and inhibits growth.[20] Sub-inhibitory concentrations have also been shown to reduce motility and biofilm formation in some strains like Salmonella.[20]

Biological Effects and Signaling in Mammalian Systems

As a short-chain fatty acid (SCFA), propionate produced by the gut microbiota is an important signaling molecule in mammals, influencing metabolism, immune function, and gene expression.[17][19]

Hepatic Glucose Metabolism

In hepatocytes, propionate can suppress gluconeogenesis (glucose production). This is achieved through the activation of the G protein-coupled receptor GPR43.[21] Ligand binding to GPR43 triggers an increase in intracellular calcium, which in turn activates Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ). CaMKKβ then phosphorylates and activates AMP-activated protein kinase (AMPK), a central regulator of energy metabolism.[21] Activated AMPK down-regulates the expression of key gluconeogenic enzymes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[21]

Caption: Propionate suppresses gluconeogenesis via GPR43/AMPK signaling.

Immunomodulation and Gene Expression

Propionate also exerts anti-inflammatory effects by activating receptors like FFAR2 and PPAR-γ, leading to the suppression of the NF-κB signaling pathway.[22] Furthermore, like other SCFAs, it can act as a histone deacetylase (HDAC) inhibitor, thereby modulating gene expression epigenetically.[17]

Pharmacokinetics and Metabolism

When ingested, propionate is readily absorbed.[19] Propionate produced by gut microbiota is absorbed from the colon into the portal vein.[19] The majority is metabolized in the liver, where it is converted to propionyl-CoA.[17][19] In vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, isomerized to L-methylmalonyl-CoA, and finally converted by a vitamin B₁₂-dependent enzyme to succinyl-CoA.[23] Succinyl-CoA is an intermediate of the citric acid cycle and can be used for energy production or as a substrate for gluconeogenesis.[19][23]

Experimental Protocols and Methodologies

Assessment of Antimicrobial Activity

Standardized methods are used to determine the antimicrobial efficacy of compounds like potassium propanoate.

-

Broth Microdilution Method: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC). The protocol involves preparing a two-fold serial dilution of potassium propanoate in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism (e.g., 1 x 10⁵ CFU/mL).[24] After incubation (e.g., 24 hours at 37°C), the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[24][25]

-

Disk Diffusion Method: This is a qualitative screening assay. A standardized inoculum of the microorganism is spread over an agar (B569324) plate.[24] A sterile paper disk impregnated with a known concentration of potassium propanoate solution is placed on the surface. The plate is incubated, and the antimicrobial activity is assessed by measuring the diameter of the zone of growth inhibition around the disk.[24]

Caption: General workflow for determining Minimum Inhibitory Concentration.

Analytical Determination

The quantification of propionates in food and biological matrices is typically performed using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A common method involves sample extraction (e.g., with an NaOH solution under ultrasonic irradiation), followed by analysis on a C18 reverse-phase column with UV detection (e.g., at 210 nm).[4]

-

Gas Chromatography (GC): For GC analysis, propionates are first converted to the volatile propionic acid form.[26] This can be achieved by acidifying the sample extract (e.g., with formic or phosphoric acid).[13][26] The propionic acid is then extracted into an organic solvent (e.g., ether or dichloromethane) and analyzed by GC with a flame ionization detector (FID).[26][27]

Safety and Toxicology

Potassium propanoate is generally recognized as safe (GRAS) for its intended use in foods.[28] It has been evaluated by international regulatory bodies.

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives established a group Acceptable Daily Intake (ADI) of "not limited" for propionic acid and its calcium, potassium, and sodium salts.[10][12]

-

EFSA: The European Food Safety Authority re-evaluated propionates and concluded that there is no concern with respect to genotoxicity or carcinogenicity.[26]

While potassium propanoate itself has limited specific toxicity data, information on related propionate salts indicates low acute toxicity.

Table 2: Acute Toxicity Data for Related Propanoate Salts

| Compound | Test Animal | Route | LD₅₀ / LC₅₀ | Source(s) |

| Sodium Propanoate | Rat, Mouse | Oral | >5100 mg/kg bw | |

| Calcium Propanoate | Rat, Mouse | Oral | >2350 mg/kg bw | |

| Calcium Propanoate | Rabbit | Dermal | 500 mg/kg bw | |

| Sodium/Calcium Propanoate | Rat | Inhalation | >5.4 mg/L (4h) |

GHS classifications from aggregated notifications include warnings for being harmful if swallowed, causing serious eye irritation, and potentially causing an allergic skin reaction.[9] However, a significant percentage of notifications reported that the chemical does not meet GHS hazard criteria.[9]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Potassium propanoate - Wikipedia [en.wikipedia.org]

- 3. A novel fungal killing mechanism of propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. theijes.com [theijes.com]

- 5. On the mechanism of action of the antifungal agent propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potassium Propionate|327-62-8|lookchem [lookchem.com]

- 8. US2895990A - Process of producing sodium or potassium acetate, propionate or butyrate - Google Patents [patents.google.com]

- 9. Potassium propionate | C3H5KO2 | CID 23663619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WHO | JECFA [apps.who.int]

- 11. academic.oup.com [academic.oup.com]

- 12. fao.org [fao.org]

- 13. Potassium propionate [fao.org]

- 14. Metabolism of 1-13C-propionate in vivo in patients with disorders of propionate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potassium Propionate SDS of Manufacturers [anmol.org]

- 16. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]

- 18. scribd.com [scribd.com]

- 19. staff.najah.edu [staff.najah.edu]

- 20. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dovepress.com [dovepress.com]

- 23. Propionic acid - Wikipedia [en.wikipedia.org]

- 24. Assessment of antimicrobial activity [protocols.io]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. CAS 327-62-8: Potassium propionate | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Melting Point and Thermal Stability of Potassium Propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of potassium propanoate (also known as potassium propionate), focusing on its melting point and thermal stability. The information herein is curated for professionals in research, scientific, and pharmaceutical development fields, offering detailed data, experimental methodologies, and a proposed thermal decomposition pathway.

Physicochemical Properties of Potassium Propanoate

Potassium propanoate is the potassium salt of propanoic acid. It is a white crystalline solid that is freely soluble in water.[1]

| Property | Value | Reference |

| Chemical Formula | K(C₂H₅COO) | [1] |

| Molar Mass | 112.17 g/mol | |

| Melting Point | 410 °C (683.15 K) | [1] |

Thermal Stability and Decomposition

A comprehensive study on the thermal behavior of potassium n-alkanoates, including potassium propanoate, provides significant insights into its stability.

| Thermal Property | Value | Experimental Conditions | Reference |

| Thermal Stability (up to) | 440 °C (713 K) | Inert Atmosphere | [2] |

| No Significant Mass Loss (up to) | 475 °C (748 K) | Inert Atmosphere | [2] |

The data indicates that potassium propanoate is a thermally stable compound, with decomposition initiating at temperatures above 440 °C.[2]

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data for the thermal properties of potassium propanoate, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA is essential for determining the decomposition temperature and observing mass loss as a function of temperature.

Objective: To determine the onset of thermal decomposition and quantify mass loss during the degradation of potassium propanoate.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground potassium propanoate into a clean, tared TGA crucible (alumina or platinum is recommended).

-

Instrument Setup:

-

Place the crucible into the TGA instrument's autosampler or manual sample holder.

-

Initiate a purge of the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min. This is to ensure a non-reactive atmosphere.

-

Allow the system to equilibrate at a starting temperature, typically ambient (e.g., 25-30 °C).

-

-

Thermal Program:

-

Heat the sample from the starting temperature to a final temperature of at least 600 °C. A heating rate of 10 °C/minute is standard, but can be adjusted based on the desired resolution.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, which is often taken as the temperature at which a significant deviation from the baseline mass is observed.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions, such as solid-solid phase transitions.

Objective: To accurately determine the melting point of potassium propanoate and identify any other endothermic or exothermic transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

Detailed Steps:

-

Sample Preparation: Weigh 2-5 mg of potassium propanoate into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile substances.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Begin purging the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

-

-

Thermal Program:

-

Heat the sample from the initial temperature to approximately 450 °C at a constant rate, typically 10 °C/minute.

-

Continuously record the differential heat flow between the sample and the reference pan as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point is determined as the onset or peak temperature of the large endothermic event.

-

Integrate the area under the melting peak to determine the enthalpy of fusion.

-

Identify any other thermal events, such as solid-solid transitions, which would appear as smaller endothermic or exothermic peaks.

-

Proposed Thermal Decomposition Pathway

The thermal decomposition of potassium propanoate in an inert atmosphere is expected to proceed via ketonic decarboxylation, yielding 3-pentanone (B124093) and potassium carbonate as the primary products. This reaction involves the coupling of two propanoate molecules.

Overall Reaction:

2 K(C₂H₅COO) → (C₂H₅)₂CO + K₂CO₃

Further decomposition at higher temperatures may lead to the formation of other gaseous products. A study on sodium propionate (B1217596) identified the evolution of CO₂, CO, CH₄, and C₂H₄ in addition to 3-pentanone during pyrolysis in an argon atmosphere. A similar profile of secondary decomposition products can be anticipated for potassium propanoate.

The proposed logical flow for the thermal decomposition is as follows:

Conclusion

Potassium propanoate is a thermally stable salt with a high melting point of 410 °C. It remains stable up to approximately 440 °C, after which it undergoes decomposition. The primary decomposition pathway is likely ketonic decarboxylation to form 3-pentanone and potassium carbonate, with further degradation at higher temperatures yielding various gaseous byproducts. The detailed experimental protocols provided in this guide will enable researchers to accurately characterize the thermal properties of potassium propanoate and similar materials. A thorough understanding of these properties is essential for the development of robust and stable pharmaceutical formulations and for ensuring safety and efficacy in its various applications.

References

The Core Antifungal Mechanism of Potassium Propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium propanoate, the potassium salt of propionic acid, is a widely utilized food preservative with potent antifungal properties. Its efficacy stems from a multi-pronged attack on fungal cells, primarily culminating in the induction of mitochondria-mediated apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antifungal action of potassium propanoate. It details the key cellular events, from cytoplasmic acidification and enzymatic inhibition to the intricate signaling cascade leading to programmed cell death. This document also furnishes detailed experimental protocols for assessing these mechanisms and presents quantitative data on the compound's antifungal activity.

Introduction

The control of fungal growth is a critical objective in the food, pharmaceutical, and agricultural industries. Propionic acid and its salts, including potassium propanoate (E283), are valued for their broad-spectrum fungistatic and fungicidal activities.[1][2] Potassium propanoate is a weak acid preservative whose antifungal efficacy is pH-dependent, being more active in acidic conditions where the concentration of undissociated propionic acid is higher.[3][4] The lipophilic nature of the undissociated acid allows it to readily diffuse across the fungal plasma membrane. Once inside the neutral to alkaline cytoplasm, the acid dissociates, releasing a proton and the propanoate anion. This initiates a cascade of events that disrupt cellular homeostasis and ultimately lead to cell death.

Core Mechanisms of Antifungal Action

The antifungal activity of potassium propanoate is not attributed to a single mode of action but rather a combination of synergistic cellular disruptions.

Cytoplasmic Acidification and Disruption of Homeostasis

Upon entering the fungal cell, the dissociation of propionic acid leads to a decrease in the intracellular pH.[5] To counteract this acidification and maintain pH homeostasis, fungal cells activate plasma membrane H+-ATPases to pump out excess protons. This process is energy-intensive, leading to a depletion of cellular ATP reserves that would otherwise be used for growth and other essential metabolic functions.[1]

Metabolic Inhibition via Propionyl-CoA Accumulation

Once inside the cell, propionate (B1217596) is converted to propionyl-CoA.[6] An accumulation of propionyl-CoA has been shown to be toxic to fungal cells as it competitively inhibits several key CoA-dependent enzymes that are crucial for central metabolism.[6][7] The most significant of these is the inhibition of the pyruvate (B1213749) dehydrogenase complex, which links glycolysis to the citric acid cycle.[6][7] This blockage disrupts cellular respiration and energy production. Other enzymes inhibited by propionyl-CoA include succinyl-CoA synthetase and ATP citrate (B86180) lyase.[6]

Induction of Mitochondria-Mediated Apoptosis

A primary mechanism of fungal cell death induced by propionate is through the activation of a programmed cell death pathway, specifically mitochondria-mediated apoptosis.[1][3][8][9] This intricate process is characterized by a series of well-defined cellular and biochemical events:

-

Generation of Reactive Oxygen Species (ROS): Propionate treatment leads to a significant increase in the intracellular concentration of ROS.[3][8] This oxidative stress damages cellular components, including lipids, proteins, and nucleic acids.

-

Metacaspase Activation: The accumulation of ROS triggers the activation of metacaspases, which are fungal homologues of mammalian caspases, key executioners of apoptosis.[3][8]

-

Mitochondrial Dysfunction: The apoptotic cascade heavily involves the mitochondria. Key events include:

-

Mitochondrial Membrane Depolarization: A significant decrease in the mitochondrial membrane potential is observed.[3][8]

-

Calcium Ion Accumulation: Dysfunctional mitochondria accumulate calcium ions.[3][8]

-

Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytosol, a critical step in the activation of the downstream apoptotic machinery.[3][8]

-

-

Apoptotic Markers: The progression of apoptosis is confirmed by the appearance of characteristic markers, including the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane (an early marker) and DNA and nuclear fragmentation (late markers).[3][8]

Quantitative Data: Antifungal Activity

The antifungal efficacy of potassium propanoate is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The MIC is influenced by factors such as the fungal species, pH of the medium, and inoculum size.

| Fungal Species | pH | MIC (ppm) | Salt Form | Reference |

| Aspergillus spp. | 5.0 | 100 | Potassium Propionate | [3] |

| Aspergillus spp. | 6.5 | 5000 | Potassium Propionate | [3] |

| Various Molds | - | - | Potassium Propionate | [1] |

| Candida albicans | - | - | Propionic Acid | [10] |

| Aspergillus niger | - | - | Propionic Acid | [10] |

Note: The literature often uses propionic acid and its salts interchangeably. The active form within the cell is the propanoate anion and the protons released from the acid.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antifungal mechanism of potassium propanoate.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sufficient growth is achieved.

-

Harvest the cells (or conidia for molds) and suspend them in sterile saline.

-

Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

-

Dilute this suspension in RPMI 1640 medium to the final inoculum density (typically 0.5 x 10^3 to 2.5 x 10^3 cells/mL for yeasts).

-

-

Preparation of Potassium Propanoate Dilutions:

-

Prepare a stock solution of potassium propanoate in RPMI 1640 medium.

-

Perform serial twofold dilutions in a 96-well microtiter plate to achieve a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate containing the potassium propanoate dilutions.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of potassium propanoate at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).[5][8][12][13]

-

Cell Preparation and Treatment:

-

Grow fungal cells to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS.

-

Treat the cells with the desired concentration of potassium propanoate for a specified time. Include an untreated control.

-

-

Staining with H2DCF-DA:

-

Add H2DCF-DA to the cell suspension to a final concentration of 10-50 µM.

-

Incubate at 37°C for 30-60 minutes in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells with PBS to remove excess dye.

-

Resuspend the cells in PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation at ~488 nm and emission at ~525 nm. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the cationic dye JC-1, which differentially stains mitochondria based on their membrane potential.[7][14][15][16][17]

-

Cell Preparation and Treatment:

-

Grow and treat fungal cells with potassium propanoate as described for the ROS assay.

-

-

Staining with JC-1:

-

Harvest and wash the cells.

-

Resuspend the cells in medium containing JC-1 (typically 1-10 µM).

-

Incubate at 37°C for 15-30 minutes in the dark.

-

-

Fluorescence Analysis:

-

Wash the cells to remove the unbound dye.

-

Analyze the cells using a flow cytometer or fluorescence microscope.

-

In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~525 nm).

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

-

Metacaspase Activity Assay

Metacaspase activity can be assessed using colorimetric or fluorometric assays.[6][9]

-

Preparation of Cell Lysate:

-

Grow and treat fungal cells with potassium propanoate.

-

Harvest the cells and wash them with a suitable buffer.

-

Lyse the cells using mechanical (e.g., glass beads) or enzymatic methods to release the cellular proteins.

-

Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

-

Enzymatic Reaction:

-

Incubate a defined amount of protein from the cell lysate with a specific metacaspase substrate (e.g., a peptide conjugated to a chromophore like p-nitroanilide (pNA) or a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC)).

-

The reaction is typically carried out in a buffer at an optimal pH for the enzyme.

-

-

Detection of Activity:

-

The cleavage of the substrate by active metacaspases releases the chromophore or fluorophore, which can be quantified using a spectrophotometer or fluorometer, respectively.

-

An increase in absorbance or fluorescence indicates metacaspase activity.

-

Visualizations

Signaling Pathway of Propanoate-Induced Apoptosis

Caption: Signaling pathway of propanoate-induced apoptosis in fungal cells.

Experimental Workflow for Mechanism of Action Studies

Caption: General experimental workflow for investigating the antifungal mechanism.

Conclusion

The antifungal action of potassium propanoate is a complex process involving multiple, interconnected cellular events. The primary mechanism is the induction of mitochondria-mediated apoptosis, which is triggered by intracellular acidification and the generation of reactive oxygen species. Concurrently, the accumulation of propionyl-CoA disrupts key metabolic pathways, further compromising fungal cell viability. This multifaceted mechanism of action makes the development of resistance more challenging for fungi and underscores the efficacy of potassium propanoate as a preservative. The experimental protocols and data presented in this guide provide a robust framework for researchers and professionals engaged in the study and application of antifungal agents.

References

- 1. POTASSIUM PROPIONATE - Ataman Kimya [atamanchemicals.com]

- 2. Potassium propanoate - Wikipedia [en.wikipedia.org]

- 3. CAS 327-62-8 Food Grade Food Preservatives Potassium Propionate Wholesale - Potassium Propionate and Potassium Propionate Powder [dl-eastland.en.made-in-china.com]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Yca1 metacaspase: diverse functions determine how yeast live and let die - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raybiotech.com [raybiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. Caspase 3 exhibits a yeast metacaspase proteostasis function that protects mitochondria from toxic TDP43 aggregates [microbialcell.com]

- 10. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 14. 101.200.202.226 [101.200.202.226]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of Propanoate in Microbial Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanoate, a three-carbon short-chain fatty acid, is a pivotal metabolite in various microbial ecosystems, playing a crucial role in carbon cycling and host-microbe interactions. In the context of human health, microbial propanoate production in the gut has been linked to a range of physiological effects, from influencing host metabolism to modulating the immune system. For drug development professionals, understanding the intricate metabolic pathways of propanoate in microbial systems is paramount for developing novel therapeutics targeting the microbiome. This technical guide provides a comprehensive overview of the core metabolic pathways of propanoate in microbial systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Metabolic Pathways of Propanoate

Microorganisms utilize several distinct pathways for the production and degradation of propanoate. The three primary production pathways are the succinate (B1194679) pathway, the acrylate (B77674) pathway, and the propanediol (B1597323) pathway. For propanoate catabolism, the methylcitrate cycle is a key oxidative pathway.

Propanoate Production Pathways

1. The Succinate Pathway:

This is a major route for propionate (B1217596) formation in prominent gut microbes such as Bacteroides species.[1][2][3][4][5][6] The pathway initiates with the carboxylation of phosphoenolpyruvate (B93156) (PEP) or pyruvate (B1213749) to oxaloacetate, a key intermediate of the tricarboxylic acid (TCA) cycle. Oxaloacetate is then reduced to succinate via malate (B86768) and fumarate. Succinyl-CoA is subsequently converted to methylmalonyl-CoA, which is then decarboxylated to propionyl-CoA. Finally, propionyl-CoA is converted to propanoate.

Key Enzymes:

-

Phosphoenolpyruvate carboxykinase/Pyruvate carboxylase

-

Malate dehydrogenase

-

Fumarase

-

Succinate dehydrogenase

-

Propionyl-CoA:succinate-CoA transferase

-

Methylmalonyl-CoA mutase

-

Methylmalonyl-CoA decarboxylase

-

Propionyl-CoA synthetase/Propionate CoA-transferase

2. The Acrylate Pathway:

This pathway is utilized by bacteria such as Clostridium propionicum and Megasphaera elsdenii.[7][8][9][10][11][12] It typically starts from lactate, which is first activated to lactoyl-CoA. Lactoyl-CoA is then dehydrated to acryloyl-CoA. In the final step, acryloyl-CoA is reduced to propionyl-CoA, which is then converted to propanoate.

Key Enzymes:

-

Propionate CoA-transferase

3. The Propanediol Pathway:

This pathway involves the fermentation of deoxy sugars like fucose and rhamnose, which are components of dietary fibers and mucin.[10] The pathway proceeds through the formation of 1,2-propanediol, which is then converted to propionaldehyde. Propionaldehyde is subsequently oxidized to propionyl-CoA and then to propanoate.

Key Enzymes:

-

Diol dehydratase

-

Propionaldehyde dehydrogenase

Propanoate Catabolism: The Methylcitrate Cycle

In many bacteria, such as Escherichia coli and Salmonella enterica, propionate can serve as a sole carbon and energy source through its oxidation via the methylcitrate cycle.[18] This cycle begins with the activation of propionate to propionyl-CoA by propionyl-CoA synthetase. Propionyl-CoA then condenses with oxaloacetate to form 2-methylcitrate. A series of enzymatic reactions then convert 2-methylcitrate to pyruvate and succinate, with the succinate recycling back into the TCA cycle.

Key Enzymes:

-

Propionyl-CoA synthetase[18]

-

2-methylcitrate synthase

-

2-methylcitrate dehydratase

-

2-methylisocitrate lyase

Quantitative Data on Key Enzymes

The efficiency of these metabolic pathways is dictated by the kinetic properties of their constituent enzymes. The following tables summarize key quantitative data for some of the pivotal enzymes involved in propanoate metabolism.

| Enzyme | Microbial Source | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Reference |

| Propionyl-CoA Synthetase (PrpE) | Salmonella enterica | Propionate | - | k_cat_/K_m_ = 1644 mM⁻¹s⁻¹ | [18] |

| Propionyl-CoA Carboxylase (PCC) | Homo sapiens | Propionyl-CoA | 290 | - | [19] |

| Methylorubrum extorquens | Propionyl-CoA | 290 | - | [20] | |

| Bacillus subtilis | Propionyl-CoA | - | - | [21] | |

| Methylmalonyl-CoA Mutase | Homo sapiens (mutant) | Adenosylcobalamin | Increased 40- to 900-fold | 0.2% to nearly 100% of wild-type | [19] |

| Acryloyl-CoA Reductase | Clostridium propionicum | Acryloyl-CoA | 2 ± 1 | k_cat_ = 4.5 s⁻¹ | [14] |

| Clostridium propionicum | Propionyl-CoA | 50 | k_cat_ = 2.0 s⁻¹ | [14] | |

| Clostridium propionicum | Butyryl-CoA | 100 | k_cat_ = 3.5 s⁻¹ | [14] | |

| Acyl-CoA Carboxylase | Thermobifida fusca YX | Acetyl-CoA, Propionyl-CoA, Butyryl-CoA | - | - | [22] |

Detailed Experimental Protocols

A thorough understanding of propanoate metabolism necessitates robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Quantification of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a derivatization-free method for the quantification of SCFAs in various biological matrices.[23]

1. Sample Preparation: a. For tissue samples, weigh approximately 30 mg of tissue. For liquid samples like plasma, use 30 µL. b. Add 293.75 µL of ethanol (B145695) and 6.25 µL of a deuterated internal standard mix (e.g., 4000 mg/L). c. Homogenize the samples (vortexing for liquids, TissueLyser for solids) and centrifuge at 13,000 x g for 10 minutes. d. Transfer the supernatant to a new tube and add 5 µL of 0.8 M NaOH. e. Evaporate the solvents using a vacuum centrifuge. f. Re-dissolve the resulting pellet in 50 µL of ethanol and acidify with 10 µL of 0.6 M succinic acid just before analysis.

2. GC-MS Analysis: a. Injector Temperature: 200°C b. GC-MS Transfer Line Temperature: 200°C c. Ion Source Temperature: 250°C d. Carrier Gas (Helium) Flow Rate: Start at 2.5 mL/min for 6.2 min, then ramp to 5 mL/min at 1 mL/min and hold for 5.1 min. e. Injection Volume: 1 µL (splitless injection). f. Oven Temperature Program: i. Initial temperature: 55°C, hold for 1 min. ii. Ramp to 105°C at 8°C/min, hold for 2 min. iii. Ramp to 190°C at 30°C/min, hold for 1 min. g. Detection Mode: Selected Ion Monitoring (SIM).

Protocol 2: Quantification of Acyl-CoA Esters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the analysis of short-chain acyl-CoAs.[24][25]

1. Sample Preparation: a. Quench microbial cultures rapidly to halt metabolic activity. b. Extract metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water). c. Include isotope-labeled internal standards for accurate quantification. d. Centrifuge to pellet cell debris and collect the supernatant. e. Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Chromatographic Separation: Use a C18 reversed-phase column with a binary solvent gradient. i. Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 15 mM ammonium (B1175870) hydroxide). ii. Mobile Phase B: Acetonitrile with the same ion-pairing agent. iii. Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic acyl-CoAs. b. Mass Spectrometry: i. Ionization Mode: Positive Electrospray Ionization (ESI+). ii. Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Precursor ions (Q1) and specific product ions (Q3) for each acyl-CoA are monitored. A common neutral loss of 507 Da (phosphoadenosine diphosphate) can be used for profiling.

Protocol 3: 13C-Metabolic Flux Analysis (13C-MFA)

This protocol outlines the general workflow for conducting 13C-MFA to determine intracellular metabolic fluxes.[26][27][28][29][30]

1. Experimental Design and Tracer Selection: a. Define the metabolic network model of the microbial system under study. b. Select appropriate 13C-labeled substrates (e.g., [1-13C]glucose, [U-13C]glucose) to ensure adequate labeling of key metabolic intermediates.

2. Isotope Labeling Experiment: a. Culture the microorganisms in a defined medium containing the 13C-labeled substrate until a metabolic and isotopic steady state is reached. b. Harvest the cells rapidly and quench metabolism.

3. Isotopic Labeling Measurement: a. Hydrolyze cellular protein to release amino acids. b. Derivatize the amino acids for analysis by GC-MS. c. Analyze the mass isotopomer distribution of the derivatized amino acids to determine the extent and position of 13C labeling.

4. Flux Estimation and Statistical Analysis: a. Use specialized software (e.g., WUflux) to fit the measured mass isotopomer distributions to the metabolic network model. b. The software estimates the intracellular fluxes that best explain the observed labeling patterns. c. Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Mandatory Visualizations

Metabolic Pathways

Caption: Major microbial pathways for propanoate production.

Caption: The Methylcitrate Cycle for propanoate oxidation.

Experimental Workflows

Caption: Workflow for SCFA analysis by GC-MS.

Caption: Workflow for Acyl-CoA analysis by LC-MS/MS.

Caption: Workflow for 13C-Metabolic Flux Analysis.

Conclusion

The metabolic pathways of propanoate in microbial systems are diverse and intricate, reflecting the metabolic versatility of microorganisms. A deep understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and scientists in microbiology, metabolic engineering, and drug development. The information and methodologies presented in this technical guide provide a solid foundation for further exploration into the fascinating world of microbial propanoate metabolism and its implications for health and disease.

References

- 1. Acrylyl-CoA reductase (NADH) - Wikipedia [en.wikipedia.org]

- 2. Phylogenetic distribution of three pathways for propionate production within the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shaping the Metabolism of Intestinal Bacteroides Population through Diet to Improve Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propionate production by Bacteroidia gut bacteria and its dependence on substrate concentrations differs among species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lactoyl-CoA dehydratase - Wikipedia [en.wikipedia.org]

- 8. ENZYME - 4.2.1.54 lactoyl-CoA dehydratase [enzyme.expasy.org]

- 9. EC 4.2.1.54 [iubmb.qmul.ac.uk]

- 10. Propionate-Producing Consortium Restores Antibiotic-Induced Dysbiosis in a Dynamic in vitro Model of the Human Intestinal Microbial Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of propionate using metabolically engineered strains of Clostridium saccharoperbutylacetonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KEGG ENZYME: 4.2.1.54 [genome.jp]

- 13. Lactoyl-CoA dehydratase | Semantic Scholar [semanticscholar.org]

- 14. Acryloyl-CoA reductase from Clostridium propionicum. An enzyme complex of propionyl-CoA dehydrogenase and electron-transferring flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acrylyl-Coenzyme A Reductase, an Enzyme Involved in the Assimilation of 3-Hydroxypropionate by Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acrylyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of the propionyl-CoA synthetase (PrpE) enzyme of Salmonella enterica: residue Lys592 is required for propionyl-AMP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 25. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 28. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 30. researchgate.net [researchgate.net]

Unraveling the Solid State of Potassium Propanoate: A Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the current scientific understanding of the crystal structure and polymorphic behavior of potassium propanoate (K(C₂H₅COO)). As an excipient and a simple carboxylate salt, its solid-state properties can significantly influence the stability, manufacturability, and bioavailability of pharmaceutical formulations. This document provides a consolidated overview of its known crystalline forms, the analytical techniques used for their characterization, and the thermal transitions that govern their interconversion.

Introduction to the Polymorphism of Potassium Propanoate

Potassium propanoate is known to exhibit polymorphism, the ability to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice. These different forms, or polymorphs, can possess distinct physicochemical properties, including solubility, melting point, and stability. To date, scientific literature has identified at least two distinct crystalline phases of potassium propanoate: a monoclinic form and an orthorhombic form.[1][2] Furthermore, data from the National Institute of Standards and Technology (NIST) suggests the existence of at least three distinct crystal phases, designated as Crystal 1, Crystal 2, and Crystal 3, based on triple point and enthalpy of phase transition data.[3] However, a definitive correlation between these NIST designations and the crystallographically characterized monoclinic and orthorhombic phases has not yet been established in the available literature.

Crystallographic Data of Known Polymorphs

Table 1: Crystallographic Data for the Monoclinic Phase of Potassium Propanoate [1][2]

| Parameter | Value | Temperature (K) |

| Crystal System | Monoclinic | 322.0 |

| a (Å) | 3.971 (3) | 322.0 |

| b (Å) | 5.799 (4) | 322.0 |

| c (Å) | 11.476 (7) | 322.0 |

| β (°) | 91.42 (1) | 322.0 |

| Stability Range (K) | 258 - 353 | - |

Table 2: Crystallographic Data for the Orthorhombic Phase of Potassium Propanoate [1][2]

| Parameter | Value | Temperature (K) |

| Crystal System | Orthorhombic | 414.0 |

| a (Å) | 4.051 (5) | 414.0 |

| b (Å) | 5.772 (7) | 414.0 |

| c (Å) | 11.706 (15) | 414.0 |

| Stability Range (K) | > 353 | - |

Thermal Behavior and Phase Transitions

Differential Scanning Calorimetry (DSC) has been instrumental in characterizing the thermal behavior and solid-solid phase transitions of potassium propanoate. The transition from the monoclinic to the orthorhombic phase is observed at approximately 353 K.[1]

The NIST database provides critically evaluated data on the enthalpies of phase transitions for three distinct crystal forms, although their specific crystallographic identities are not explicitly defined.

Table 3: NIST Critically Evaluated Enthalpy of Phase Transition Data [3]

| Transition | Enthalpy of Phase Transition |

| Crystal 3 to Crystal 2 in equilibrium with Gas | 2 experimental data points |

| Crystal 2 to Crystal 1 in equilibrium with Gas | 1 experimental data point |

| Crystal 1 to Liquid in equilibrium with Gas | 1 experimental data point |

The lack of a clear correlation between the crystallographically defined phases (monoclinic and orthorhombic) and the thermodynamically defined phases from NIST (Crystal 1, 2, and 3) represents a significant knowledge gap in the solid-state chemistry of potassium propanoate.

Experimental Protocols

Synthesis of Potassium Propanoate

A general and widely used method for the synthesis of alkali propionates, including potassium propanoate, involves the neutralization of propionic acid with the corresponding alkali metal carbonate or hydroxide (B78521).[4]

Materials:

-

Propionic acid (C₃H₆O₂)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

-

Deionized water or appropriate solvent

Procedure:

-

Dissolve potassium carbonate or potassium hydroxide in a minimal amount of deionized water.

-

Slowly add a stoichiometric amount of propionic acid to the potassium salt solution while stirring. The reaction is exothermic and may require cooling.

-

Continue stirring until the reaction is complete, as indicated by the cessation of gas evolution (if using carbonate) and a neutral pH.

-

The resulting solution of potassium propanoate can then be used for crystallization studies. The solid potassium propanoate can be obtained by evaporation of the solvent.

Characterization of Polymorphs

The characterization of potassium propanoate polymorphs typically involves a combination of thermoanalytical and crystallographic techniques.

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the temperatures and enthalpies of phase transitions. A typical experiment involves heating a small, accurately weighed sample of potassium propanoate in a sealed aluminum pan under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 5-10 °C/min).[5] Endothermic or exothermic events on the DSC thermogram indicate phase transitions.

-

Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline phase(s) present in a sample. The sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystal structure and can be used to distinguish between different polymorphs.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of potassium propanoate polymorphs.

Conclusion and Future Outlook

The study of potassium propanoate's solid state reveals a fascinating polymorphic landscape. While the existence of at least two crystal forms, monoclinic and orthorhombic, is established, a complete understanding is hampered by the lack of detailed structural information and specific protocols for their controlled crystallization. Future research should focus on single-crystal X-ray diffraction to determine the precise atomic arrangements within each polymorph. Furthermore, systematic crystallization studies are needed to elucidate the conditions under which each polymorph is formed. Bridging the gap between the crystallographically identified phases and the thermodynamic data from sources like NIST will be crucial for a comprehensive understanding of this seemingly simple yet complex salt. For professionals in drug development, a thorough characterization of the solid-state properties of excipients like potassium propanoate is paramount for ensuring the quality, stability, and performance of pharmaceutical products.

References

The Intrinsic Presence of Potassium Propanoate in Food Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of potassium propanoate and its precursor, propionic acid, within various food systems. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key biochemical and analytical processes.

Introduction

Propionic acid, a short-chain fatty acid, and its potassium salt, potassium propanoate, are naturally present in a variety of foods, primarily as byproducts of microbial fermentation.[1][2] These compounds play a significant role in the characteristic flavor profiles and preservation of many fermented products.[2][3] While commercially produced potassium propionate (B1217596) (E283) is widely used as a food preservative to inhibit the growth of mold and some bacteria, its natural occurrence is a key area of interest for food scientists and researchers.[4][5] This guide delves into the food systems where propionic acid and its salts are endogenously produced, the microorganisms responsible, and the analytical methods for their quantification.

Data Presentation: Natural Occurrence of Propionic Acid in Food Systems

The following table summarizes the quantitative data on the natural occurrence of propionic acid in various food products as reported in scientific literature. It is important to note that concentrations can vary significantly based on factors such as the specific microbial strains involved in fermentation, fermentation time and temperature, and the composition of the raw materials.

| Food Category | Specific Food Product | Concentration of Propionic Acid (mg/kg) | Reference(s) |

| Fermented Foods | Vinegar | 951.9 (highest among fermented products) | [2] |

| Pickled Ginger | 782 | [2] | |

| Anchovy Fish Sauce | 321 | [2] | |

| Fermented Soybean Paste (Doenjang) | Not Detected - 309.14 | [5] | |

| Soy Sauce (Ganjang) | Not Detected - 144.67 | [5] | |

| Fermented Soybean (Cheonggugjang) | Not Detected - 113.07 | [5] | |

| Gochujang | Not Detected - 49.29 | [5] | |

| Dairy Products | Swiss Cheese | Significant amounts, contributes to flavor | [3] |

| Yogurt (with P. freudenreichii) | up to 12.53 mg/L | [6] | |

| Bakery Products | Sourdough Bread (with L. buchneri and L. diolivorans) | 9 - 48 mM (equivalent to 666.7 - 3555.6 mg/kg) | [3] |

| Sourdough Bread (with P. acidilactici) | 60 | [7] | |

| Vegetables | Perilla Leaves | 0.33 - 298 | [8] |

| Ginseng | [8] | ||

| Non-Fermented | Raw Oysters | 332 | [2] |

Note: Concentrations reported in mM were converted to mg/kg assuming a density of 1 kg/L for sourdough.

Experimental Protocols

Accurate quantification of naturally occurring propionic acid in complex food matrices requires robust analytical methodologies. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

Determination of Propionic Acid in Dairy Products by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is adapted for the analysis of short-chain fatty acids (SCFAs) in dairy matrices like cheese and yogurt.

a. Sample Preparation:

-

Weigh 1 gram of the homogenized dairy sample into a centrifuge tube.

-

Add an internal standard solution (e.g., 2-ethylbutyric acid).

-

Acidify the sample by adding 1 mL of 50% sulfuric acid to protonate the propionate to propionic acid.

-

Perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the phases.

-

Carefully transfer the ether layer (top layer) to a clean vial.

-

Repeat the extraction step on the aqueous layer with another 5 mL of diethyl ether and combine the ether extracts.

-

Dry the combined ether extract over anhydrous sodium sulfate.

-

Transfer the dried extract to an autosampler vial for GC-FID analysis.[1]

b. GC-FID Conditions:

-

Column: Fused-silica capillary column coated with a polar stationary phase suitable for fatty acid analysis (e.g., DB-FFAP, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 8°C/minute.

-

Ramp 2: Increase to 220°C at a rate of 20°C/minute, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Detector (FID) Temperature: 280°C.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

Determination of Organic Acids in Fermented Vegetables by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the simultaneous analysis of various organic acids, including propionic acid, in fermented vegetable products.

a. Sample Preparation:

-

Homogenize 10 grams of the fermented vegetable sample with 90 mL of deionized water.

-

Centrifuge the homogenate at 10,000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]

b. HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or an ion-exchange column designed for organic acid analysis.

-

Mobile Phase: Isocratic elution with a dilute aqueous solution of a strong acid, such as 0.005 M H₂SO₄.

-

Flow Rate: 0.6 mL/minute.

-

Column Temperature: 35°C.

-

Detector: UV detector set at 210 nm.

-

Injection Volume: 20 µL.

Mandatory Visualizations

Biochemical Pathway: Propionic Acid Fermentation in Propionibacterium freudenreichii

The primary pathway for the natural production of propionic acid in many food systems, particularly Swiss cheese, is the Wood-Werkman cycle, carried out by bacteria of the genus Propionibacterium.[9][10]

Caption: The Wood-Werkman cycle for propionic acid production.

Experimental Workflow: Quantification of Propionic Acid in Food

The following diagram illustrates a typical workflow for the analysis of propionic acid in a food sample.

Caption: General workflow for propionic acid analysis in food.

Conclusion

The natural occurrence of potassium propanoate and propionic acid is a testament to the complex biochemical processes that occur during food fermentation. Understanding the factors that influence their formation and having reliable analytical methods for their quantification are crucial for quality control, flavor profiling, and ensuring regulatory compliance. This guide provides a foundational understanding for professionals in food science and related fields to further explore the role of these intriguing compounds in our food systems.

References

- 1. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties [mdpi.com]

- 3. propionix.ru [propionix.ru]

- 4. Split defect and secondary fermentation in Swiss-type cheeses – A review | Dairy Science and Technology [dairy-journal.org]

- 5. Determination of Amounts of Benzoic Acid and Propionic Acid in Fermented Soybean Products -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov.tw [fda.gov.tw]